molecular formula C14H22N4O3 B7163164 N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide

N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide

Cat. No.: B7163164
M. Wt: 294.35 g/mol
InChI Key: YTRITWGEFSZCQL-UHFFFAOYSA-N
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Description

N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a carboxamide group

Properties

IUPAC Name

N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-4-11(5-2)18-7-10(6-12(18)19)14(20)16-9(3)13-15-8-21-17-13/h8-11H,4-7H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRITWGEFSZCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CC(CC1=O)C(=O)NC(C)C2=NOC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, while the pyrrolidine ring provides structural stability . These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide is unique due to the combination of the oxadiazole and pyrrolidine rings, which provides a balance of stability and reactivity. This combination enhances its potential for diverse applications in scientific research and industry.

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